molecular formula C21H24N6O2 B2367685 N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-55-7

N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2367685
CAS No.: 898623-55-7
M. Wt: 392.463
InChI Key: WEFRSTVFARFHSC-UHFFFAOYSA-N
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Description

N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes two methoxyphenyl groups, a pyrrolidinyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where suitable methoxyphenyl derivatives react with the triazine core.

    Addition of Pyrrolidinyl Group: The pyrrolidinyl group is added via a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrrolidinyl group.

    N2,N4-bis(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both methoxyphenyl and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. The combination of these groups with the triazine core makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-N,4-N-bis(2-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-28-17-11-5-3-9-15(17)22-19-24-20(23-16-10-4-6-12-18(16)29-2)26-21(25-19)27-13-7-8-14-27/h3-6,9-12H,7-8,13-14H2,1-2H3,(H2,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFRSTVFARFHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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